molecular formula C23H21N3O2 B2475845 2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide CAS No. 838817-40-6

2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide

Cat. No. B2475845
CAS RN: 838817-40-6
M. Wt: 371.44
InChI Key: MLZNUMZFSMIUAG-UHFFFAOYSA-N
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Description

The compound “2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . They have shown a broad range of biological activity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines derivatives was established on the basis of X-ray structural analysis . The structure of 3-halo-2-methyl-1 H -imidazo [1,2- a ]pyridinium trihalides, which were obtained from the respective trihalides, was also confirmed by X-ray structural analysis .


Chemical Reactions Analysis

The interaction of 2-methylimidazo [1,2- a ]- pyridine with Br 2 in CHCl 3 proceeded with a substitution of hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1 Н -imidazo [1,2- a ]- pyridinium tribromide .

Scientific Research Applications

Inhibition of Heparanase

A study by Xu et al. (2006) describes a class of compounds, including derivatives of 2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide, as inhibitors of heparanase. These compounds displayed significant inhibitory activity and showed oral exposure in mice.

Synthesis for Radiopharmaceuticals

Bobeldijk et al. (1990) discuss the synthesis of related compounds for the preparation of radiopharmaceuticals, highlighting a simple and high-yield method starting from related chemical structures. This indicates potential applications in medical imaging or therapy (Bobeldijk et al., 1990).

Liquid Crystal Applications

Qingjun (2007) synthesized a novel liquid crystalline compound closely related to the chemical structure , demonstrating its potential use in materials science, particularly in the field of liquid crystals (Qingjun, 2007).

Potential as Antiulcer Agents

Studies by Starrett et al. (1989) and Katsura et al. (1992) synthesized and evaluated imidazo[1,2-a]pyridines, closely related to the chemical , as potential antiulcer agents. They explored their gastric antisecretory and cytoprotective properties, revealing potential pharmaceutical applications.

Synthesis Methods and Chemical Properties

Papers by Mohammed et al. (2016), Ping (2007), Joshi et al. (2022), and others provide detailed insights into the synthesis and structural characterization of compounds structurally similar to this compound, suggesting diverse applications in chemical synthesis and design.

Future Directions

The future directions for the study of “2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide” and similar compounds could involve exploring their diverse bioactivity further . Additionally, the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could be a potential area of focus .

properties

IUPAC Name

2-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-3-28-21-7-5-4-6-19(21)23(27)24-18-10-8-17(9-11-18)20-15-26-13-12-16(2)14-22(26)25-20/h4-15H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZNUMZFSMIUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=CC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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